Methods and Technical Details
The synthesis of 3alpha-Hydroxy Pravastatin Lactone-d3 involves several steps, typically starting from Pravastatin. The process requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule. Common synthetic routes include:
Industrial production often employs advanced techniques such as high-performance liquid chromatography for purification to ensure the quality of the final product.
Structure and Data
The molecular structure of 3alpha-Hydroxy Pravastatin Lactone-d3 features a complex arrangement typical of statins. Key structural characteristics include:
The structural representation can be described using its InChI notation:
Reactions and Technical Details
3alpha-Hydroxy Pravastatin Lactone-d3 can undergo various chemical reactions:
These reactions are essential for modifying the compound for various applications in research.
The mechanism of action of 3alpha-Hydroxy Pravastatin Lactone-d3 closely mirrors that of its parent compound, Pravastatin. It primarily functions as an inhibitor of HMG-CoA reductase. By inhibiting this enzyme, the compound effectively reduces cholesterol synthesis in the liver, leading to decreased cholesterol levels in the bloodstream. This mechanism is beneficial for patients suffering from hyperlipidemia and related cardiovascular conditions .
Physical Properties
Chemical Properties
These properties are crucial for handling and application in laboratory settings.
3alpha-Hydroxy Pravastatin Lactone-d3 has numerous applications across various scientific fields:
These applications underscore its significance in both research and clinical environments, facilitating advancements in understanding cholesterol management therapies.
3alpha-Hydroxy Pravastatin Lactone-d3 (CAS: 1329809-35-9) represents a strategically deuterated analogue of the endogenous pravastatin metabolite 3alpha-hydroxy pravastatin lactone. Its systematic IUPAC name is (1S,6S,7R,8S,8aR)-1,2,6,7,8,8a-hexahydro-6-hydroxy-7-methyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl (2S)-2-(methyl-d3)butanoate, reflecting the precise stereochemistry at six chiral centers that is critical for its biological function [5] [8]. The molecular formula is C₂₃H₃₁D₃O₆, with a molecular weight of 409.53 g/mol [5].
The structural specificity lies in the placement of three deuterium atoms at the methyl group of the 2-methylbutyrate side chain (C-26 position), creating a distinct mass shift without altering the steric or electronic properties of the molecule [5]. This strategic deuteration maintains the compound's biochemical reactivity while enabling its discrimination from non-deuterated species via mass spectrometry. The lactone ring system (characterized by an ester linkage between the carboxyl group of the hydroxy acid side chain and a hydroxyl group on the decalin ring) enhances lipophilicity compared to the open-ring acid form, significantly influencing membrane permeability and subcellular distribution [6] [9].
Table 1: Structural Characteristics of 3alpha-Hydroxy Pravastatin Lactone-d3
Property | Specification |
---|---|
CAS Registry Number | 1329809-35-9 |
Molecular Formula | C₂₃H₃₁D₃O₆ |
Molecular Weight | 409.53 g/mol |
Deuteration Sites | Three deuterium atoms at C-26 methyl group of 2-methylbutyrate moiety |
Key Stereocenters | (1S,6S,7R,8S,8aR) decalin configuration; (2R,4R) dihydropyranone ring configuration |
Chromatographic Behavior | Retains identical retention time to non-deuterated analogue under LC conditions |
3alpha-Hydroxy Pravastatin Lactone-d3 serves as a critical molecular tool for elucidating complex aspects of cholesterol homeostasis and statin pharmacology. Its significance manifests in three primary research domains:
Transporter-Mediated Disposition: As a substrate for hepatic uptake transporters (OATP1B1) and efflux pumps (MRP2), the deuterated lactone enables detailed investigation of carrier-mediated distribution mechanisms. Unlike its acid counterpart, the lactone form demonstrates reduced affinity for OATP1B1, relying more on passive diffusion, which fundamentally alters hepatocyte accumulation and biliary excretion profiles [3] [7].
Metabolic Interconversion Pathways: The deuterium label provides unambiguous tracing of pH-dependent and enzymatic hydrolysis (lactonase enzymes) back to the active acid form, revealing tissue-specific metabolic activation. Research demonstrates that interconversion rates vary significantly across tissues—intestinal lactonization reaches 30% within 2 hours versus <5% in plasma at physiological pH, explaining site-specific pharmacological effects [1] [6].
Membrane Lipid Therapy Applications: The lipophilic lactone form penetrates phospholipid bilayers 5-8 times more efficiently than the hydrophilic acid form, accumulating in membrane microdomains and altering nanomechanical properties of lipid rafts. This modulates membrane protein function (e.g., disintegrin and metalloproteinase 17 activity) and influences signal transduction pathways independent of HMG-CoA reductase inhibition [6]. Studies employing the deuterated analogue have revealed that lactone-induced membrane restructuring enhances the permeability of co-administered chemotherapeutic agents by up to 40%, supporting emerging "membrane lipid therapy" approaches in oncology [6] [9].
Table 2: Research Applications of 3alpha-Hydroxy Pravastatin Lactone-d3
Research Domain | Application | Technical Advantage |
---|---|---|
Transporter Pharmacology | OATP1B1/MRP2 transport kinetics | Isotopic distinction from endogenous analogs during simultaneous dual-probe studies |
Metabolic Interconversion | Lactone↔acid equilibrium dynamics in disease states | Enables simultaneous quantification of both forms without cross-analyte interference |
Membrane Biophysics | Statin-membrane interaction parameters | Deuterium-assisted localization via neutron scattering and Raman spectroscopy |
Protein Prenylation | Impact on Rab-GGTase and FTase activity independent of reductase inhibition | Tracking of deuterated lactone in prenylated proteome via mass shift |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4